molecular formula C23H18ClN3O3 B3001955 2-amino-3-(4-chlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide CAS No. 896172-22-8

2-amino-3-(4-chlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide

Katalognummer B3001955
CAS-Nummer: 896172-22-8
Molekulargewicht: 419.87
InChI-Schlüssel: JNCRNKJIQXVCMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-3-(4-chlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide, commonly known as CBR-5884, is a synthetic compound that has garnered considerable attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indolizine derivatives and has been found to exhibit potent anti-inflammatory and analgesic properties.

Wirkmechanismus

CBR-5884 exerts its anti-inflammatory and analgesic effects by inhibiting the activity of the enzyme phosphodiesterase 4 (PDE4). PDE4 is involved in the degradation of cyclic adenosine monophosphate (cAMP), a signaling molecule that plays a crucial role in the regulation of inflammation and pain. By inhibiting PDE4, CBR-5884 increases the levels of cAMP, which in turn reduces the production of pro-inflammatory cytokines and enhances the activity of anti-inflammatory pathways.
Biochemical and Physiological Effects:
CBR-5884 has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and increase the levels of anti-inflammatory cytokines, such as IL-10. CBR-5884 has also been shown to reduce pain in animal models of acute and chronic pain, without causing significant side effects.

Vorteile Und Einschränkungen Für Laborexperimente

CBR-5884 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. It has also been shown to exhibit potent anti-inflammatory and analgesic effects in animal models, suggesting its potential as a novel therapeutic agent. However, there are also limitations to using CBR-5884 in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its pharmacological effects. Additionally, its potential for off-target effects and toxicity needs to be investigated further.

Zukünftige Richtungen

There are several future directions for research on CBR-5884. First, further studies are needed to elucidate its mechanism of action and pharmacological effects. Second, its potential for off-target effects and toxicity needs to be investigated further. Third, the efficacy and safety of CBR-5884 need to be tested in human clinical trials. Fourth, the potential of CBR-5884 as a novel therapeutic agent for the treatment of inflammatory and painful conditions needs to be explored further. Finally, the development of new derivatives of CBR-5884 with improved pharmacological properties should be investigated.

Synthesemethoden

The synthesis of CBR-5884 involves a multi-step process that begins with the preparation of 4-chlorobenzoyl chloride. This intermediate is then reacted with 4-methoxyphenylhydrazine to form 4-chlorobenzoyl-4'-methoxyphenylhydrazine. The resulting compound is then subjected to cyclization with 2-bromoacetyl bromide to yield the final product, CBR-5884.

Wissenschaftliche Forschungsanwendungen

CBR-5884 has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and reduce the activation of NF-kappaB, a transcription factor involved in the regulation of inflammation. CBR-5884 has also been shown to reduce pain in animal models of acute and chronic pain, suggesting its potential as a novel analgesic.

Eigenschaften

IUPAC Name

2-amino-3-(4-chlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O3/c1-30-17-11-9-16(10-12-17)26-23(29)19-18-4-2-3-13-27(18)21(20(19)25)22(28)14-5-7-15(24)8-6-14/h2-13H,25H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCRNKJIQXVCMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(4-chlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.